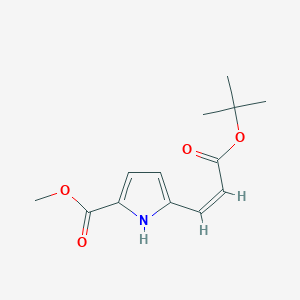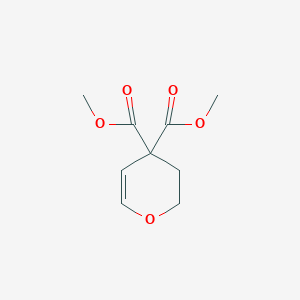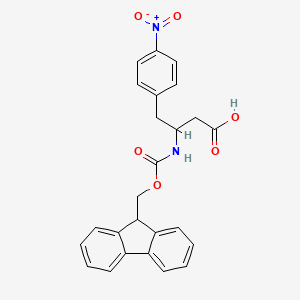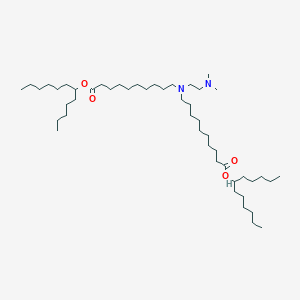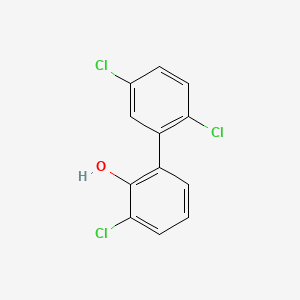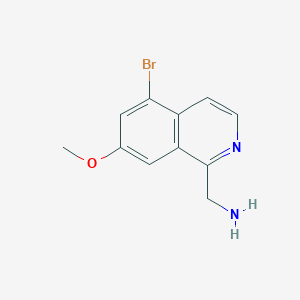
(5-Bromo-7-methoxyisoquinolin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-7-methoxyisoquinolin-1-yl)methanamine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the isoquinoline ring, along with a methanamine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-7-methoxyisoquinolin-1-yl)methanamine typically involves multi-step organic reactions. One common method involves the bromination of 7-methoxyisoquinoline followed by the introduction of the methanamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methanamine group can be introduced through a nucleophilic substitution reaction using a suitable amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-methoxyisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 7-methoxyisoquinolin-1-yl)methanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: 7-methoxyisoquinolin-1-yl)methanamine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-7-methoxyisoquinolin-1-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-7-methoxyisoquinolin-1-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and bromine groups can influence the compound’s binding affinity and specificity towards these targets, modulating biochemical pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-methoxyisoquinolin-1-yl)methanamine
- 5-Methoxyisoquinolin-1-yl)methanamine
- 7-Methoxyisoquinolin-1-yl)methanamine
Uniqueness
(5-Bromo-7-methoxyisoquinolin-1-yl)methanamine is unique due to the specific positioning of the bromine and methoxy groups on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
(5-bromo-7-methoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H11BrN2O/c1-15-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,6,13H2,1H3 |
InChI Key |
IAXSNANMBOIOEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2CN)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


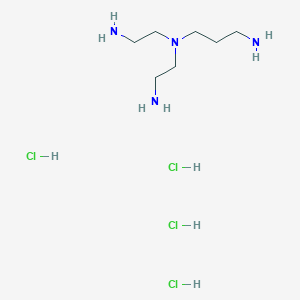
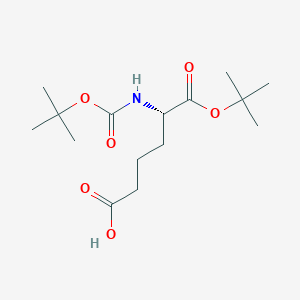
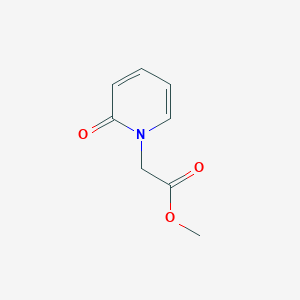

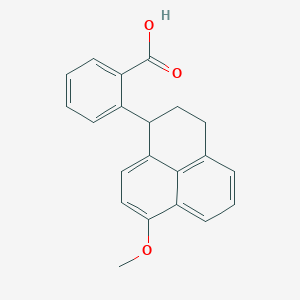
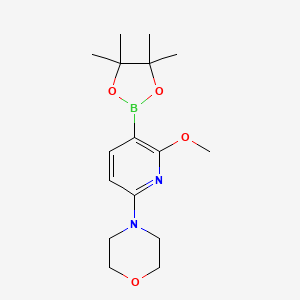
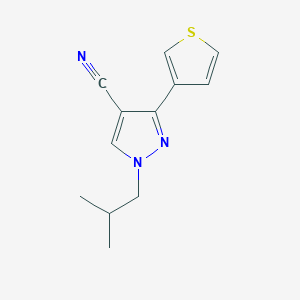
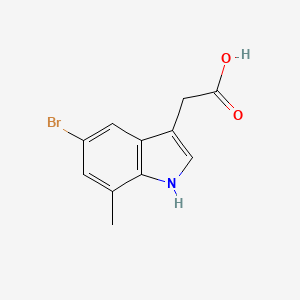
![{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13349110.png)
